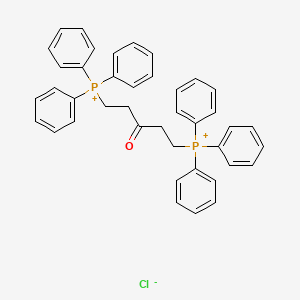
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride is a chemical compound with the molecular formula C41H38ClOP2+. It is known for its unique structure, which includes a triphenylphosphonium group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride typically involves the reaction of pentane-1,5-diylbis(triphenylphosphonium) bromide with appropriate reagents. One common method includes the use of n-butyllithium (nBuLi) in tetrahydrofuran (THF) as a solvent. The reaction is carried out under an inert atmosphere, usually argon or nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes ensuring the purity of reagents and solvents, maintaining controlled reaction conditions, and using industrial-grade equipment to handle larger quantities of materials.
化学反応の分析
Types of Reactions
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nBuLi, THF, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different phosphonium salts, while reduction reactions can produce various reduced forms of the compound .
科学的研究の応用
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as targeting specific cellular pathways.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride involves its interaction with molecular targets, particularly within the mitochondria. The triphenylphosphonium group allows the compound to accumulate in the mitochondria, where it can exert its effects. This includes disrupting mitochondrial function, which can lead to various cellular responses .
類似化合物との比較
Similar Compounds
- Propane-1,3-diylbis(triphenylphosphonium) bromide
- Butane-1,4-diylbis(triphenylphosphonium) bromide
- Hexane-1,6-diylbis(triphenylphosphonium) bromide
- Heptane-1,7-diylbis(triphenylphosphonium) bromide
- Octane-1,8-diylbis(triphenylphosphonium) bromide
Uniqueness
Mono((3-oxopentane-1,5-diyl)bis(triphenylphosphonium)) monochloride is unique due to its specific structure, which includes an oxopentane group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
特性
分子式 |
C41H38ClOP2+ |
|---|---|
分子量 |
644.1 g/mol |
IUPAC名 |
(3-oxo-5-triphenylphosphaniumylpentyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C41H38OP2.ClH/c42-35(31-33-43(36-19-7-1-8-20-36,37-21-9-2-10-22-37)38-23-11-3-12-24-38)32-34-44(39-25-13-4-14-26-39,40-27-15-5-16-28-40)41-29-17-6-18-30-41;/h1-30H,31-34H2;1H/q+2;/p-1 |
InChIキー |
LMGNZFSXWYSSJW-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12869734.png)
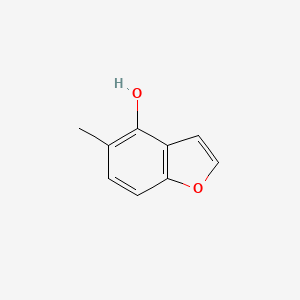
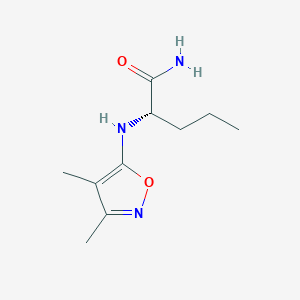
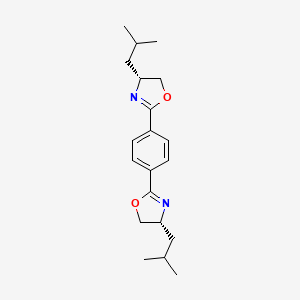
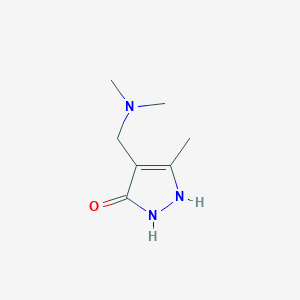
![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)

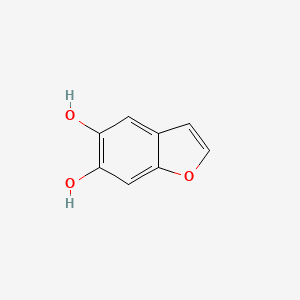
![2,2-Dimethyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]propan-1-one](/img/structure/B12869791.png)
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)


![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)
